![molecular formula C13H14N4O2 B1486740 N-Ethyl-2-(2-Oxo-2,3-Dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamid CAS No. 1428138-90-2](/img/structure/B1486740.png)

N-Ethyl-2-(2-Oxo-2,3-Dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamid

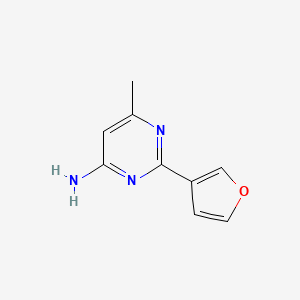

Übersicht

Beschreibung

N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide is a useful research compound. Its molecular formula is C13H14N4O2 and its molecular weight is 258.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Imidazolderivate sind für ihre antimikrobiellen Eigenschaften bekannt. Die betreffende Verbindung könnte potenziell synthetisiert und gegen eine Vielzahl von mikrobiellen Stämmen getestet werden. Ihre Wirksamkeit kann mit bestehenden antimikrobiellen Mitteln verglichen werden, und sie könnte als Leitverbindung für die Entwicklung neuer antimikrobieller Medikamente dienen .

Antikrebs-Potenzial

Die strukturelle Komplexität von Imidazolderivaten macht sie zu geeigneten Kandidaten für die Krebsforschung. Diese Verbindung könnte auf ihre zytotoxischen Wirkungen auf verschiedene Krebszelllinien untersucht werden. Studien könnten sich auf ihren Wirkmechanismus, potenzielle Ziele innerhalb der Zelle und ihre Fähigkeit zur Induktion von Apoptose konzentrieren .

Antieinflammatorische Anwendungen

Aufgrund der Bioaktivität des Imidazolkerns könnte diese Verbindung entzündungshemmende Wirkungen aufweisen. Die Forschung kann sich auf die Klärung ihrer Rolle in Entzündungspfaden, ihrer Wirkung auf die Zytokinproduktion und ihr therapeutisches Potenzial bei entzündlichen Erkrankungen konzentrieren .

Antioxidative Eigenschaften

Imidazolderivate haben in Antioxidans-Assays ein gutes Scavenging-Potenzial gezeigt. Diese Verbindung könnte auf ihre Fähigkeit zur Neutralisierung freier Radikale und zum Schutz vor oxidativem Stress untersucht werden, der ein beitragender Faktor bei vielen chronischen Krankheiten ist .

Antivirale Forschung

Die Erforschung der antiviralen Fähigkeiten dieser Verbindung könnte von Bedeutung sein, insbesondere angesichts des anhaltenden Bedarfs an neuen antiviralen Medikamenten. Sie könnte gegen eine Reihe von Viren getestet werden, um ihre Wirksamkeit bei der Hemmung der Virusreplikation oder des Eintritts in Wirtszellen zu bestimmen .

Neuroprotektive Wirkungen

Die Forschung zu den neuroprotektiven Wirkungen von Imidazolderivaten ist ein wachsendes Gebiet. Diese Verbindung könnte auf ihr Potenzial hin untersucht werden, neuronale Zellen vor Schäden zu schützen, was im Zusammenhang mit neurodegenerativen Erkrankungen besonders relevant ist .

Gastrointestinale Therapeutika

Angesichts des Erfolgs anderer Imidazolderivate wie Omeprazol bei der Behandlung gastrointestinaler Erkrankungen könnte diese Verbindung auf ihren potenziellen Einsatz bei der Behandlung von Geschwüren, Sodbrennen und anderen verwandten Erkrankungen untersucht werden .

Analgetische Anwendungen

Die analgetischen Eigenschaften von Imidazolderivaten machen sie zu interessanten Forschungsobjekten für die Schmerztherapie. Diese Verbindung könnte auf ihre Wirksamkeit bei der Schmerzreduktion, ihre Interaktion mit Schmerzrezeptoren und ihr allgemeines Sicherheitsprofil untersucht werden .

Wirkmechanismus

Imidazole-containing Compounds

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .

Mode of Action

The mode of action of imidazole derivatives can vary widely depending on the specific compound and its targets. Some imidazole derivatives act by inhibiting key enzymes in the target organism, while others may interact with cell membranes or DNA .

Biochemical Pathways

Imidazole derivatives can affect a wide range of biochemical pathways depending on their specific targets .

Pharmacokinetics

Imidazole itself is highly soluble in water and other polar solvents , which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Imidazole derivatives can have a wide range of effects depending on their specific targets and mode of action .

Biochemische Analyse

Biochemical Properties

N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics . Additionally, it interacts with proteins involved in cell signaling pathways, such as kinases and phosphatases, which regulate various cellular processes . The nature of these interactions often involves binding to the active site of the enzyme or protein, leading to inhibition or activation of their function.

Cellular Effects

N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in cell growth and survival, leading to changes in cellular metabolism and energy production .

Molecular Mechanism

The molecular mechanism of action of N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound binds to the active sites of enzymes and proteins, leading to inhibition or activation of their function. For example, it inhibits the activity of cytochrome P450 enzymes, which are involved in drug metabolism . Additionally, it modulates the activity of kinases and phosphatases, leading to changes in cell signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can effectively inhibit tumor growth . At high doses, it can cause toxic or adverse effects, such as liver and kidney damage . Threshold effects have been observed, where the compound exhibits significant biological activity only above a certain concentration .

Metabolic Pathways

N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of this compound, leading to its biotransformation into active or inactive metabolites . The interaction of this compound with metabolic enzymes can affect metabolic flux and alter the levels of metabolites in the cell .

Transport and Distribution

The transport and distribution of N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide within cells and tissues are mediated by various transporters and binding proteins . This compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . The distribution of this compound within tissues can also be influenced by its binding to plasma proteins and other biomolecules .

Subcellular Localization

The subcellular localization of N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide is an important factor that affects its activity and function. This compound can be localized to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biological effects . Targeting signals and post-translational modifications can direct this compound to specific organelles, influencing its localization and activity .

Eigenschaften

IUPAC Name |

N-ethyl-2-(2-oxo-1,3-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2/c1-2-14-11(18)7-10-12(19)16-13-15-8-5-3-4-6-9(8)17(10)13/h3-6,10H,2,7H2,1H3,(H,14,18)(H,15,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSGQJLZHSJWKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CC1C(=O)NC2=NC3=CC=CC=C3N12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

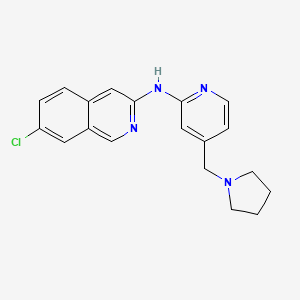

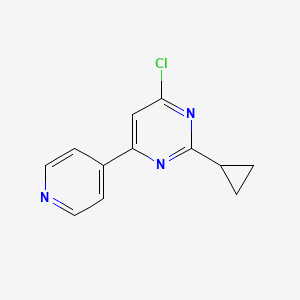

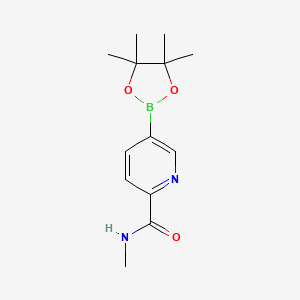

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

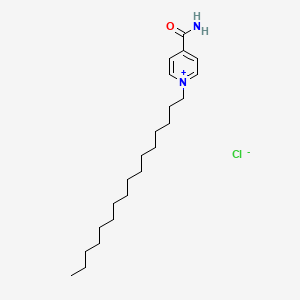

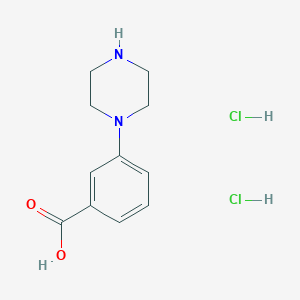

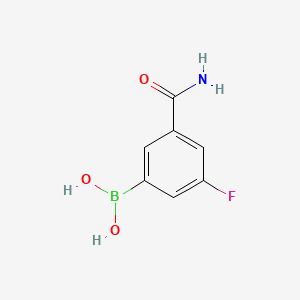

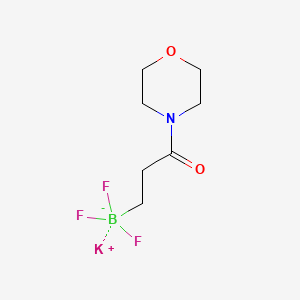

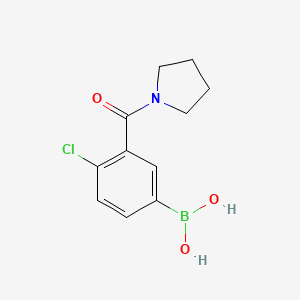

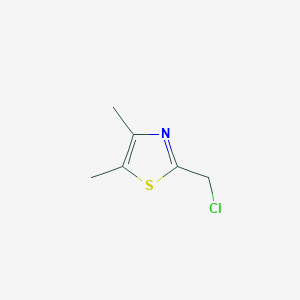

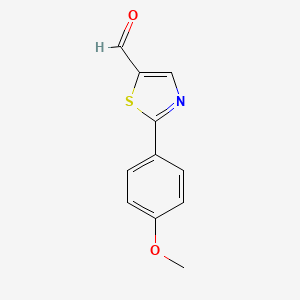

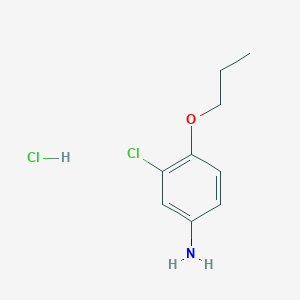

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.